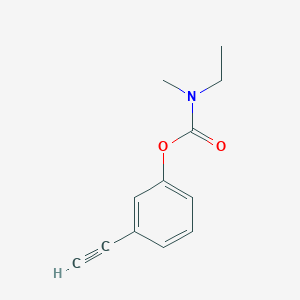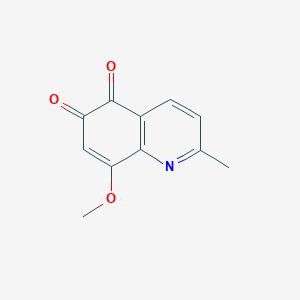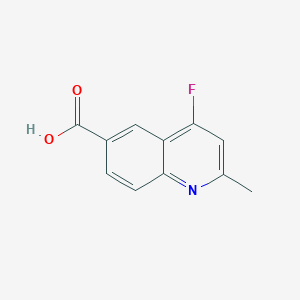
5-Fluoro-6-methoxyisoindoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-methoxyisoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical properties, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Fluor-6-methoxyisoindolin-hydrochlorid umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. 5-Fluor-2-nitroanisol und Phthalsäureanhydrid.
Reduktion: Die Nitrogruppe in 5-Fluor-2-nitroanisol wird unter Verwendung eines Reduktionsmittels wie Eisenpulver in Gegenwart von Salzsäure zu einer Aminogruppe reduziert.
Cyclisierung: Das resultierende Amin unterliegt einer Cyclisierung mit Phthalsäureanhydrid, um die Isoindolinringstruktur zu bilden.
Hydrochloridbildung: Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes durch Behandeln des Isoindolinderivats mit Salzsäure.
Industrielle Produktionsverfahren
Die industrielle Produktion von 5-Fluor-6-methoxyisoindolin-hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Gängige Techniken, die in der industriellen Produktion eingesetzt werden, umfassen kontinuierliche Strömungsreaktoren und automatisierte Synthese Systeme, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Fluor-6-methoxyisoindolin-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu entsprechenden oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Fluor- und Methoxygruppen in der Verbindung können unter geeigneten Bedingungen Substitutionsreaktionen mit Nukleophilen oder Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von oxidierten Derivaten mit funktionellen Gruppen wie Carbonsäuren oder Ketonen.
Reduktion: Bildung von reduzierten Derivaten mit funktionellen Gruppen wie Aminen oder Alkoholen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen, abhängig vom verwendeten Nukleophil.
4. Wissenschaftliche Forschungsanwendungen
5-Fluor-6-methoxyisoindolin-hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen eingesetzt.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht, darunter Krebs und Infektionskrankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Fluor-6-methoxyisoindolin-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden und zu einer Modulation ihrer Aktivität führen. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu krebshemmenden Wirkungen führt. Das Vorhandensein von Fluor- und Methoxygruppen verstärkt seine Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-methoxyisoindoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-methoxyisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of fluorine and methoxy groups enhances its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Fluor-2-methoxyisoindolin-hydrochlorid
- 6-Fluor-5-methoxyisoindolin-hydrochlorid
- 5-Fluor-6-methoxyindolin-hydrochlorid
Einzigartigkeit
5-Fluor-6-methoxyisoindolin-hydrochlorid ist aufgrund der spezifischen Positionierung der Fluor- und Methoxygruppen am Isoindolinring einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht. Das Vorhandensein sowohl von Fluor- als auch von Methoxygruppen erhöht seine Stabilität, Reaktivität und Bindungsaffinität gegenüber molekularen Zielstrukturen und unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C9H11ClFNO |
|---|---|
Molekulargewicht |
203.64 g/mol |
IUPAC-Name |
5-fluoro-6-methoxy-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C9H10FNO.ClH/c1-12-9-3-7-5-11-4-6(7)2-8(9)10;/h2-3,11H,4-5H2,1H3;1H |
InChI-Schlüssel |
QQXYKCCQPUALQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2CNCC2=C1)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


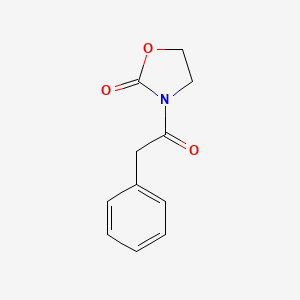
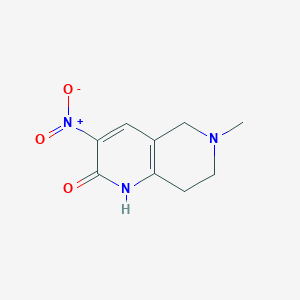

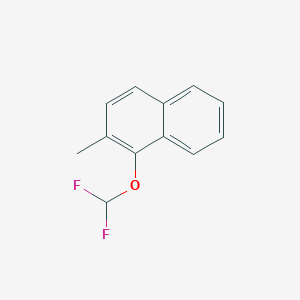
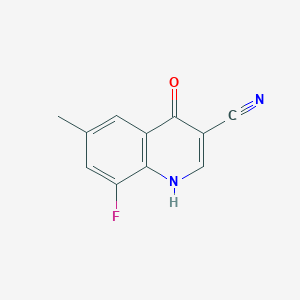
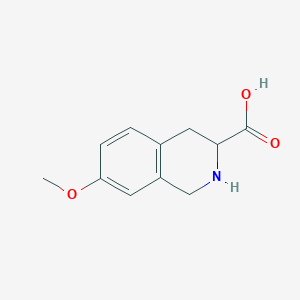

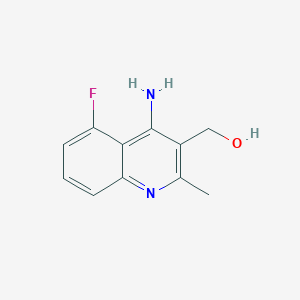
![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)

